1-(4-Bromobutoxy)-2-chlorobenzene
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Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives typically involves halogenation reactions, substitution reactions, or coupling reactions. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves an elimination reaction, reduction reaction, and bromination . Although the exact synthesis route for 1-(4-Bromobutoxy)-2-chlorobenzene is not provided, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using various spectroscopic methods. For instance, the crystal structure of p-bromochlorobenzene has been investigated, revealing the space group and molecular orientation within the crystal . Similarly, the structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene has been determined from X-ray diffraction data, showing an essentially planar azobenzene skeleton . These studies suggest that the molecular structure of 1-(4-Bromobutoxy)-2-chlorobenzene could also be elucidated using such techniques.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be explored through various chemical reactions. For example, dissociative electron attachment to bromo- and chloro-substituted benzenes has been studied, showing the formation of fragment anions and the temperature dependence of these processes . This indicates that 1-(4-Bromobutoxy)-2-chlorobenzene may also undergo similar dissociative processes under electron attachment.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be quite diverse. The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol mixtures has been measured, showing an increase with temperature . This could suggest that the solubility of 1-(4-Bromobutoxy)-2-chlorobenzene might also be temperature-dependent. Additionally, vibrational spectroscopy and theoretical calculations can provide insights into the vibrational frequencies, molecular geometry, and electronic properties of such compounds .
Scientific Research Applications
Application 1: Crystal Structures of Chalcone Derivatives
- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” is used in the synthesis of chalcones, which are 1,3-diphenyl-2-propene-1-one derivatives. These chalcones have a bromo-substituted butoxy side chain .
- Methods of Application: Chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .
- Results or Outcomes: The crystal structures of three chalcones were reported. In all molecules, the conformation of the keto group with respect to the olefinic bond is s-cis. Molecules of two of the compounds are nearly planar, while the third is not .
Application 2: Electrochemical Bromofunctionalization of Alkenes
- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the electrochemical bromofunctionalization of alkenes .
- Methods of Application: The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was investigated. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products .
- Results or Outcomes: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
Application 3: Synthesis of 1-Bromo-4-(4-bromobutoxy)butane
- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the synthesis of “1-Bromo-4-(4-bromobutoxy)butane”, a related compound .
- Results or Outcomes: The specific outcomes of this potential synthesis are not provided in the source .
Application 4: General Use in Organic Synthesis
- Summary of the Application: “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in a variety of organic synthesis reactions, given its bromo and chloro functional groups .
- Results or Outcomes: The outcomes would vary widely depending on the specific synthesis reaction .
Application 5: Synthesis of 1-Bromo-4-(4-bromobutoxy)butane
- Summary of the Application: The compound “1-(4-Bromobutoxy)-2-chlorobenzene” could potentially be used in the synthesis of “1-Bromo-4-(4-bromobutoxy)butane”, a related compound .
- Results or Outcomes: The specific outcomes of this potential synthesis are not provided in the source .
Application 6: Wittig and Wittig–Horner Reactions under Sonication Conditions
Safety And Hazards
Future Directions
While specific future directions for “1-(4-Bromobutoxy)-2-chlorobenzene” are not available, it’s worth noting that related compounds are being used in the synthesis of various pharmaceuticals . Therefore, it’s possible that “1-(4-Bromobutoxy)-2-chlorobenzene” could have potential applications in similar areas.
properties
IUPAC Name |
1-(4-bromobutoxy)-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWADTJNQWXWIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370569 |
Source
|
Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-chlorobenzene | |
CAS RN |
23468-00-0 |
Source
|
Record name | 1-(4-bromobutoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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